

# 2-Cyanopyridine-3-boronic acid chemical properties

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## Compound of Interest

Compound Name: 2-Cyanopyridine-3-boronic acid

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An In-Depth Technical Guide to **2-Cyanopyridine-3-boronic acid**: Properties, Synthesis, and Applications

## Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, in particular, form the structural core of a vast number of pharmaceuticals and functional materials. Among these, **2-Cyanopyridine-3-boronic acid** has emerged as a highly versatile and valuable reagent. Its unique trifunctional architecture—a pyridine ring, a cyano group, and a boronic acid moiety—offers a powerful platform for constructing complex molecular frameworks.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It delves into the core chemical properties, spectroscopic profile, synthesis, and reactivity of **2-Cyanopyridine-3-boronic acid**. With a focus on practical application, we will explore its pivotal role in palladium-catalyzed cross-coupling reactions and provide field-proven insights into its handling, stability, and synthetic utility.

## Part 1: Core Physicochemical Properties

Understanding the fundamental properties of **2-Cyanopyridine-3-boronic acid** is critical for its effective use in synthesis, from reaction setup to storage. The interplay between the electron-withdrawing cyano group and the versatile boronic acid on the pyridine scaffold defines its chemical behavior.

## Data Summary

The key physicochemical properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	874290-88-7	[1]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BN <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	147.93 g/mol	[1][3]
Appearance	White to off-white solid	[2]
Melting Point	125 - 129 °C	[2]
pKa	~8.5 (approximate for boronic acid group)	[2]
Solubility	Moderately soluble in water; Soluble in solvents like ethanol and dichloromethane.	[2]

## Stability, Storage, and Handling

While boronic acids are foundational reagents, their stability requires careful consideration. **2-Cyanopyridine-3-boronic acid** is stable under normal ambient conditions but exhibits sensitivity to moisture.[2] The boronic acid group can be susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source, which can be exacerbated by heat or acidic/basic conditions.

- Expert Insight: For applications requiring high purity and yield, especially in complex multi-step syntheses, the stability of the boronic acid is crucial. In many cases, converting the boronic acid to its corresponding pinacol ester (**2-Cyanopyridine-3-boronic acid** pinacol ester, CAS 878194-93-5) is a preferred strategy.[4][5] These esters exhibit significantly enhanced stability towards chromatography and are less prone to dehydration or degradation, though they must be converted back to the active boronic acid species in situ during reactions like the Suzuki coupling.[6]

Recommended Storage Protocol:

- Container: Store in a tightly sealed, airtight container.
- Environment: Keep in a cool, dry, and dark place. A desiccator or a controlled-atmosphere glovebox is ideal for long-term storage.<sup>[2]</sup>
- Inert Atmosphere: For maximum longevity, store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with moisture and air.

## Part 2: Spectroscopic Profile and Characterization

Unambiguous characterization is the bedrock of chemical synthesis. Spectroscopic analysis validates the identity, purity, and structural integrity of **2-Cyanopyridine-3-boronic acid** before its use in subsequent reactions.

### Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic features based on its structure and data from analogous compounds.<sup>[7]</sup><sup>[8]</sup>

Technique	Feature	Predicted Value / Observation
$^1\text{H}$ NMR	Pyridine Protons	Three distinct signals in the aromatic region (~7.5-8.8 ppm). The chemical shifts will be influenced by the anisotropic effects of the cyano group and the pyridine nitrogen.
$\text{B(OH)}_2$ Protons	A broad, exchangeable singlet, which may not always be observed depending on the solvent and water content.	
$^{13}\text{C}$ NMR	Pyridine Carbons	Six signals, with the carbon bearing the cyano group appearing at a characteristic downfield shift. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation. <sup>[9]</sup>
Cyano Carbon ( $\text{C}\equiv\text{N}$ )	A signal in the range of 115-120 ppm.	
FT-IR	$\text{C}\equiv\text{N}$ Stretch	A sharp, medium-intensity absorption band around 2220-2240 $\text{cm}^{-1}$ . <sup>[7]</sup>
O-H Stretch	A broad band in the region of 3200-3500 $\text{cm}^{-1}$ (from the $\text{B(OH)}_2$ group).	
B-O Stretch	A strong absorption band around 1350 $\text{cm}^{-1}$ .	
Mass Spec. (ESI+)	$[\text{M}+\text{H}]^+$	Expected m/z at ~149.05, corresponding to the protonated molecule.

## Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra.

- Sample Preparation:
  - Accurately weigh 5-10 mg of **2-Cyanopyridine-3-boronic acid**.
  - Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean, dry NMR tube.
    - Causality Note: DMSO-d<sub>6</sub> is often preferred for boronic acids as the hydroxyl protons (B(OH)<sub>2</sub>) are more likely to be observed as a distinct, albeit broad, peak. In CDCl<sub>3</sub>, these protons often exchange too rapidly to be seen.[\[8\]](#)
  - Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm) if the solvent does not contain it.[\[10\]](#)
- Instrument Setup (300-500 MHz Spectrometer):
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity and resolution.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-pulse <sup>1</sup>H spectrum.
  - Set the spectral width to cover a range from -1 to 12 ppm.
  - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  - Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Switch the probe to the <sup>13</sup>C channel.

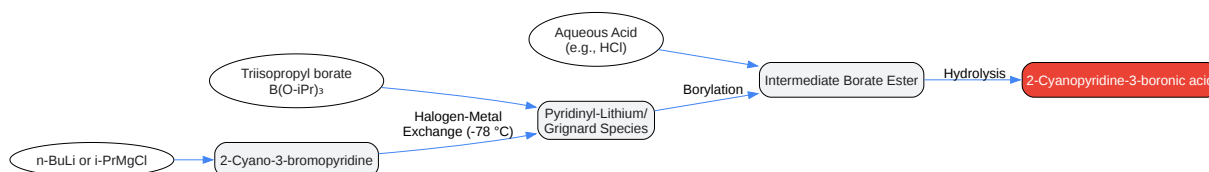
- Use a proton-decoupled pulse sequence (e.g., zgpg30).
- Set the spectral width to cover a range from 0 to 200 ppm.
- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .

## Part 3: Synthesis and Chemical Reactivity

The synthetic utility of **2-Cyanopyridine-3-boronic acid** is rooted in its strategic design, allowing it to serve as a linchpin in the assembly of more complex molecules.

### Synthetic Pathway: Halogen-Metal Exchange and Borylation

A robust and common method for synthesizing pyridinylboronic acids is through a halogen-metal exchange reaction followed by quenching with a boron electrophile.<sup>[11]</sup> This approach offers a reliable route from readily available halopyridine precursors.



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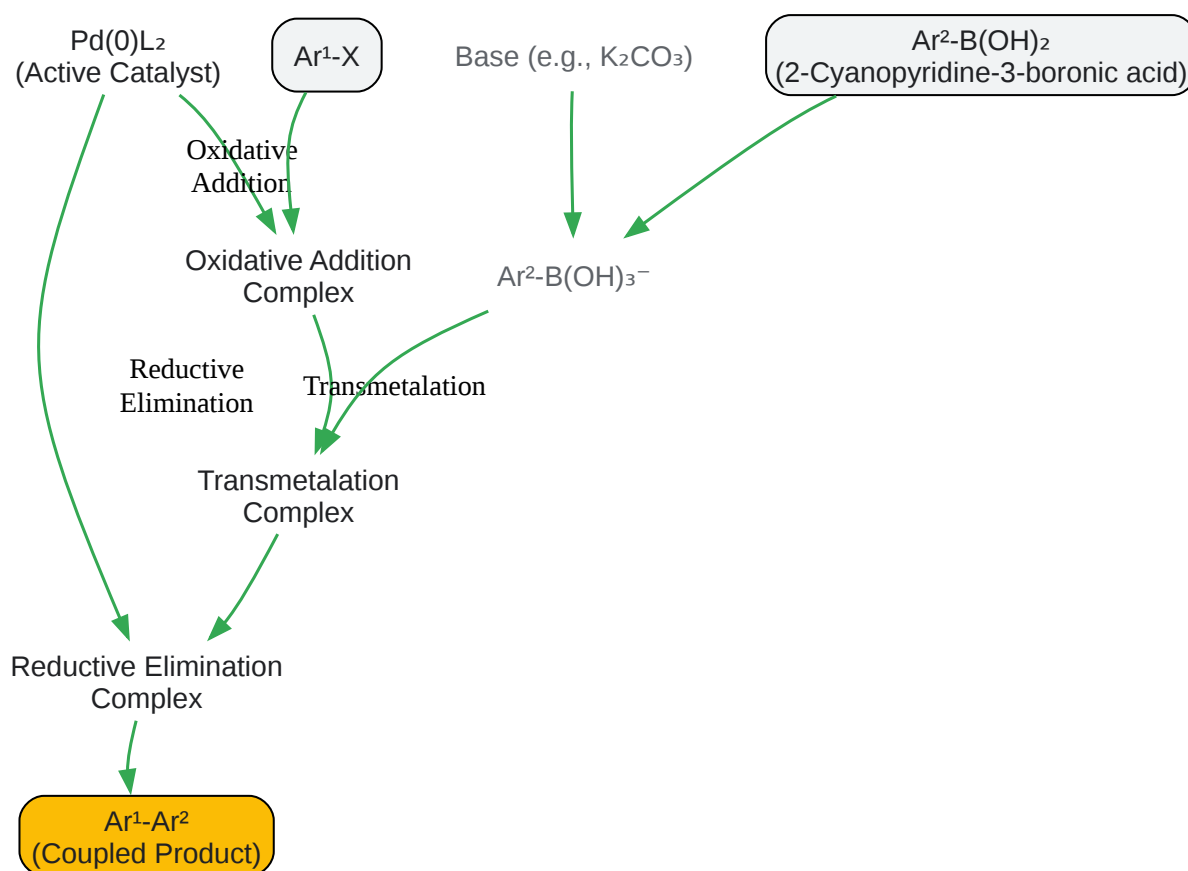
Caption: General workflow for synthesizing **2-Cyanopyridine-3-boronic acid**.

### Reactivity Profile: The Suzuki-Miyaura Coupling

The premier application of **2-Cyanopyridine-3-boronic acid** is the Suzuki-Miyaura cross-coupling reaction.<sup>[12]</sup> This palladium-catalyzed process is one of the most powerful methods

for forming C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[13]

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanism Explained:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner ( $\text{Ar}^1\text{-X}$ ), forming a Pd(II) complex.[\[12\]](#)[\[13\]](#)
- Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (the 2-cyanopyridin-3-yl moiety) to the palladium center, displacing the halide.[\[12\]](#)
- Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.[\[13\]](#)

## Part 4: Application in Drug Discovery

The 2-cyanopyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[\[14\]](#) When combined with the synthetic flexibility of a boronic acid, this reagent becomes a powerful tool for generating libraries of novel compounds for high-throughput screening. Boron-containing compounds themselves have seen a renaissance in drug development, with several FDA-approved drugs like Bortezomib leveraging the unique chemistry of the boronic acid group to interact with biological targets.[\[11\]](#)[\[15\]](#)

### Protocol: Suzuki-Miyaura Coupling of 2-Cyanopyridine-3-boronic acid

This protocol provides a representative, self-validating methodology for coupling **2-Cyanopyridine-3-boronic acid** with a generic aryl bromide.

Materials:

- **2-Cyanopyridine-3-boronic acid** (1.2 eq)
- Aryl Bromide (1.0 eq)
- $\text{Pd}(\text{PPh}_3)_4$  (Palladium Tetrakis, 3 mol%) or other suitable Pd catalyst/ligand system
- Potassium Carbonate ( $\text{K}_2\text{CO}_3$ ), anhydrous (2.5 eq)
- Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)



- Schlenk flask or microwave vial, magnetic stir bar, condenser

#### Procedure:

- Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add the aryl bromide (e.g., 1.0 mmol), **2-Cyanopyridine-3-boronic acid** (1.2 mmol), and potassium carbonate (2.5 mmol).
- Catalyst Addition: Add the palladium catalyst (0.03 mmol) to the flask.
  - Trustworthiness Note: The choice of catalyst and ligand is critical and often needs to be optimized for specific substrates, especially for challenging heteroaryl couplings.[\[13\]](#)[\[16\]](#)  
[\[17\]](#)
- Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as oxygen can deactivate the Pd(0) catalyst.
- Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane/water) via syringe. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is essential to remove dissolved oxygen.
- Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

## Part 5: Safety and Handling

Proper safety protocols are non-negotiable when handling any chemical reagent. **2-Cyanopyridine-3-boronic acid** is classified as an irritant and requires appropriate precautions.

## Hazard Identification and Precautions

Hazard Statement (GHS)	Description	Precautionary Statement (GHS)
H315	Causes skin irritation	P280: Wear protective gloves/eye protection.
H317	May cause an allergic skin reaction	P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H319	Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335	May cause respiratory irritation	P261: Avoid breathing dust. Use only outdoors or in a well-ventilated area.

Data sourced from references[1][3].

### First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[18]
- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[19][20]
- Eye Contact: Rinse cautiously with water for at least 15 minutes. Seek immediate medical attention.[18][19]
- Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[18]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

## Conclusion

**2-Cyanopyridine-3-boronic acid** stands as a testament to the power of rational molecular design. Its combination of a privileged heterocyclic core with the synthetic prowess of a boronic acid functional group makes it an indispensable tool for chemists. By understanding its properties, reactivity, and handling requirements, researchers can fully leverage this reagent to accelerate the discovery and development of novel molecules, from complex pharmaceuticals to advanced materials.

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